molecular formula C27H19Cl3N2O3 B10897284 4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10897284
M. Wt: 525.8 g/mol
InChI Key: GGTSSUJTMGIZRB-BZZOAKBMSA-N
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Description

4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including chlorophenyl, dichlorophenyl, hydroxy, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the appropriate chlorophenyl and dichlorophenyl precursors, which are then subjected to a series of reactions including acylation, cyclization, and hydroxylation. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group produces an alcohol .

Scientific Research Applications

4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C27H19Cl3N2O3

Molecular Weight

525.8 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H19Cl3N2O3/c28-17-7-5-15(6-8-17)25(33)23-24(20-10-9-18(29)13-21(20)30)32(27(35)26(23)34)12-11-16-14-31-22-4-2-1-3-19(16)22/h1-10,13-14,24,31,33H,11-12H2/b25-23-

InChI Key

GGTSSUJTMGIZRB-BZZOAKBMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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